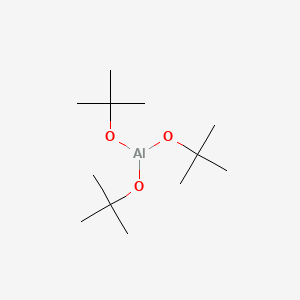
Tri-t-butoxyaluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-t-butoxyaluminium, also known as lithium tri-tert-butoxyaluminum hydride, is a chemical compound with the formula LiAlH[OC(CH₃)₃]₃. It is a stable, mild reducing agent that is used in various organic synthesis reactions. This compound is particularly known for its selective reduction capabilities, making it a valuable reagent in both academic and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tri-t-butoxyaluminium involves a multi-step process:
Preparation of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.
Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.
Formation of this compound: Lithium aluminum hydride reacts with tert-butanol in an ether solution to yield this compound.
Industrial Production Methods
In industrial settings, the preparation method is optimized to reduce costs. For instance, using low-cost metal sodium and lithium chloride instead of high-cost metal lithium can significantly lower production expenses .
化学反応の分析
Types of Reactions
Tri-t-butoxyaluminium primarily undergoes reduction reactions. It is known for its ability to selectively reduce aldehydes and ketones in the presence of esters. It can also reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols .
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, imidoyl chlorides, and aromatic disulfides.
Conditions: Reactions typically occur in ether solutions at controlled temperatures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include aldehydes, aldimines, and thiols, depending on the starting materials and reaction conditions .
科学的研究の応用
Tri-t-butoxyaluminium has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly for the selective reduction of functional groups.
Biology: It is employed in the synthesis of biologically active compounds.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and fragrances.
作用機序
The mechanism of action of tri-t-butoxyaluminium involves the transfer of hydride ions to the target molecule. The bulky tert-butoxy groups modulate the reactivity of the reagent, ensuring selective reduction. The molecular targets are typically carbonyl groups in aldehydes and ketones, which are reduced to their corresponding alcohols or aldimines .
類似化合物との比較
Similar Compounds
Lithium Aluminum Hydride (LiAlH₄): A more reactive reducing agent that can reduce a wider range of functional groups but lacks the selectivity of tri-t-butoxyaluminium.
Sodium Borohydride (NaBH₄): Another reducing agent that is less reactive and less selective compared to this compound.
Uniqueness
This compound stands out due to its selective reduction capabilities, which are attributed to the bulky tert-butoxy groups. This selectivity makes it a preferred reagent for specific synthetic applications where control over the reduction process is crucial .
特性
分子式 |
C12H27AlO3 |
|---|---|
分子量 |
246.32 g/mol |
IUPAC名 |
tris[(2-methylpropan-2-yl)oxy]alumane |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3 |
InChIキー |
MDDPTCUZZASZIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















